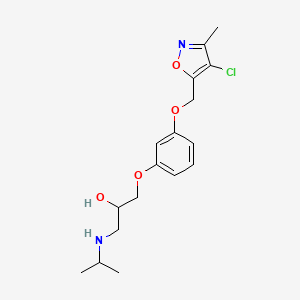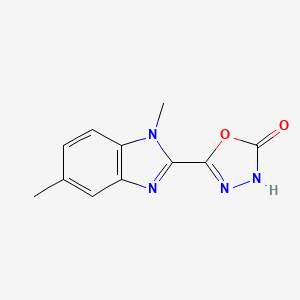
Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a chloromethyl group, a methyl group, and a phenyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-phenyl-2-propen-1-ol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the isoxazole ring or other functional groups attached to it.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.
科学的研究の応用
Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用機序
The mechanism of action of trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This can lead to the modification of proteins or nucleic acids, potentially disrupting their normal function. The exact pathways and targets would depend on the specific context of its use, such as in antimicrobial or anticancer applications.
類似化合物との比較
Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole can be compared with other isoxazole derivatives:
Trans-4-(hydroxymethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole: Similar structure but with a hydroxymethyl group instead of a chloromethyl group, which may alter its reactivity and biological activity.
Trans-4-(methyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole: Lacks the chloromethyl group, which may reduce its electrophilic properties.
Trans-4-(bromomethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole: Contains a bromomethyl group, which may have different reactivity compared to the chloromethyl group.
These comparisons highlight the unique features of this compound, particularly its electrophilic chloromethyl group, which can be exploited in various chemical and biological applications.
特性
分子式 |
C11H12ClNO |
|---|---|
分子量 |
209.67 g/mol |
IUPAC名 |
(4S,5R)-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H12ClNO/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1 |
InChIキー |
VXSLEOXRAFTTNG-PSASIEDQSA-N |
異性体SMILES |
C[C@@H]1[C@H](C(=NO1)C2=CC=CC=C2)CCl |
正規SMILES |
CC1C(C(=NO1)C2=CC=CC=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


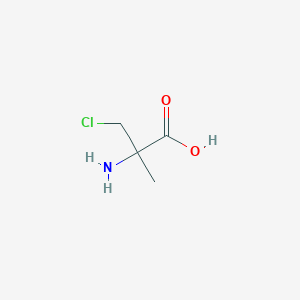
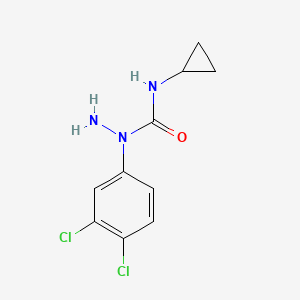
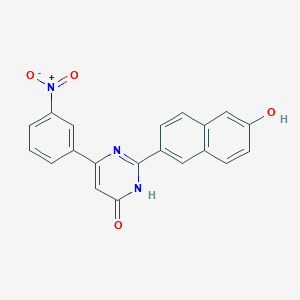
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)
![8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine](/img/structure/B12918329.png)
![2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918340.png)
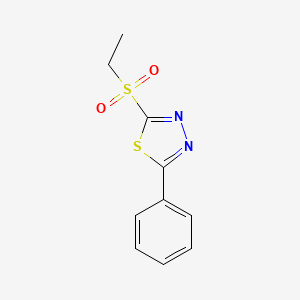
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12918358.png)
![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)

